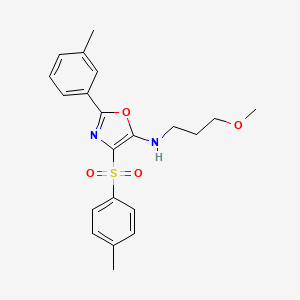
N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a methoxypropyl group, and a methylbenzenesulfonyl group
准备方法
The synthesis of N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxypropyl and methylbenzenesulfonyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: to form the oxazole ring.
Substitution reactions: to introduce the methoxypropyl and methylbenzenesulfonyl groups.
Industrial production methods: may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts.
化学反应分析
N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions: These reactions often require specific reagents such as oxidizing agents, reducing agents, and catalysts, and are conducted under controlled conditions to achieve the desired products.
科学研究应用
N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism by which N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
相似化合物的比较
N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can be compared to other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or substitutions.
Other oxazole derivatives: Compounds with an oxazole ring but different substituents can provide insights into the unique properties and applications of this compound.
生物活性
N-(3-Methoxypropyl)-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H22N2O3S
- Molecular Weight : 318.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator of receptor signaling pathways, influencing various physiological processes.
Biological Activity Overview
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
- Antimicrobial Properties : The sulfonamide group in the compound has been associated with antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, which may be relevant for this compound as well.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of oxazole compounds could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The specific inhibition profile of this compound remains to be elucidated but suggests potential therapeutic applications in inflammatory diseases.
- Antimicrobial Testing : In vitro assays have shown that compounds with similar sulfonamide groups exhibit significant activity against various bacterial strains. Further testing on this specific compound could reveal its effectiveness against resistant strains.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | COX inhibition | |
| Antimicrobial | Bacterial growth inhibition | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving 4-methylbenzenesulfonyl chloride and 3-methoxypropylamine under basic conditions. This method allows for high yields and purity suitable for pharmaceutical applications.
属性
IUPAC Name |
N-(3-methoxypropyl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-8-10-18(11-9-15)28(24,25)21-20(22-12-5-13-26-3)27-19(23-21)17-7-4-6-16(2)14-17/h4,6-11,14,22H,5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNHGOGCJWBDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














